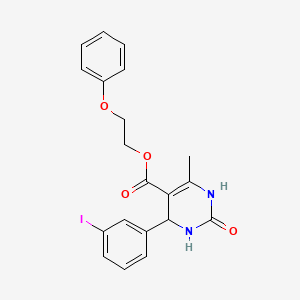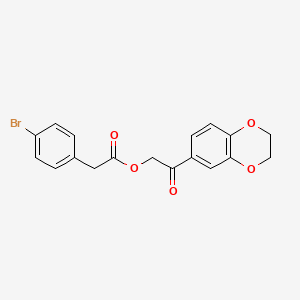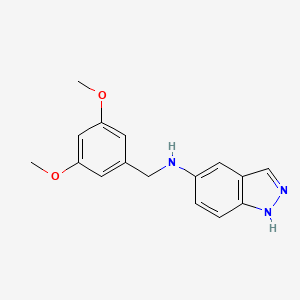![molecular formula C14H18N4O3S2 B5013751 N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively in recent years, and its unique properties have led to the development of new synthesis methods and research applications.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide involves the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in the production of prostaglandins. Prostaglandins are responsible for the inflammatory response, and their reduction leads to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been found to decrease the expression of adhesion molecules, which play a role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide in lab experiments include its potent anti-inflammatory effects and its ability to reduce the production of pro-inflammatory cytokines. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases and conditions, such as arthritis, cancer, and neurological disorders. Additionally, further research is needed to determine the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide involves the reaction of 4-aminobenzenesulfonamide with 2-(1-methyl-1H-imidazol-2-ylthio)butan-1-amine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, condensation, and cyclization, to form the final product.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-3-12(22-14-16-8-9-18(14)2)13(19)17-10-4-6-11(7-5-10)23(15,20)21/h4-9,12H,3H2,1-2H3,(H,17,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHANYBTWBTNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)

![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)
![2-{2-[(5-bromo-2-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5013693.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5013706.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)


![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)

![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)
![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)